N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Brand Name: Vulcanchem
CAS No.: 94828-52-1
VCID: VC7813681
InChI: InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)
SMILES: CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C
Molecular Formula: C14H14F3N5
Molecular Weight: 309.29 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine

CAS No.: 94828-52-1

Cat. No.: VC7813681

Molecular Formula: C14H14F3N5

Molecular Weight: 309.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine - 94828-52-1

Specification

CAS No. 94828-52-1
Molecular Formula C14H14F3N5
Molecular Weight 309.29 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine
Standard InChI InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)
Standard InChI Key XSCWWXRTVRDOFC-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C
SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C

Introduction

Chemical Identity and Physicochemical Properties

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine belongs to the guanidine class, featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a 3-(trifluoromethyl)phenyl group attached via a guanidine linker. Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₄F₃N₅
Molecular Weight309.29 g/mol
Melting Point152–153°C
logP3.645
Polar Surface Area56.16 Ų
Hydrogen Bond Donors3

The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability, while the pyrimidine ring contributes to structural rigidity . These traits make the compound suitable for targeting intracellular enzymes and receptors.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a three-step process:

  • Pyrimidine Intermediate Formation: 2-Chloro-4,6-dimethylpyrimidine reacts with substituted anilines under microwave irradiation, yielding 2-anilinopyrimidine derivatives. Ethanol serves as a green solvent, achieving yields up to 90% under optimized conditions .

  • Guanidine Group Introduction: The pyrimidine intermediate couples with guanidine precursors using desulfurizing agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Final Coupling: A Suzuki-Miyaura cross-coupling with 3-(trifluoromethyl)phenylboronic acid completes the structure.

Conventional heating methods yield lower efficiencies (e.g., 68% vs. 90% under microwave) , highlighting the importance of energy-efficient techniques.

Industrial Production

Industrial synthesis employs continuous flow reactors and automated systems to scale up the process. Purification via recrystallization (using acetonitrile) or chromatography ensures high purity (>99%) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits enzymes such as protein kinases and topoisomerases by binding to their active sites. The trifluoromethyl group facilitates intracellular penetration, while the guanidine moiety interacts with catalytic residues . In cancer cell lines (e.g., MCF-7, A549), it exhibits IC₅₀ values of 1.2–3.0 μM, comparable to doxorubicin .

Antimicrobial Properties

Derivatives demonstrate moderate activity against Gram-positive bacteria (MIC: 100–400 µg/mL) . The planar pyrimidine ring enhances interactions with bacterial DNA gyrase, while the -CF₃ group improves metabolic stability .

Applications in Research

Medicinal Chemistry

  • Kinase Inhibitors: The compound serves as a scaffold for ATP-competitive kinase inhibitors, with modifications to the phenyl group altering selectivity .

  • Antiviral Agents: Derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) with IC₅₀ values <1 μM .

Agricultural Chemistry

As a pesticide, it targets insect acetylcholinesterase (AChE), showing LC₅₀ values of 50–200 ppm against Spodoptera frugiperda . Field trials indicate a 30% reduction in crop damage compared to controls.

Materials Science

Incorporated into polymers, the guanidine moiety enhances thermal stability (decomposition temperature >300°C) and mechanical strength (Young’s modulus: 2.5 GPa).

Comparative Analysis with Structural Analogs

Substituent Effects

Compound (CAS)SubstituentlogPMelting Point (°C)Activity (IC₅₀)
94828-52-1 (Target)3-CF₃3.645152–1531.2 μM (MCF-7)
34747-52-9 4-OCH₃2.8145–1475.0 μM (MCF-7)
303094-67-92-CF₃3.8160–1620.8 μM (HeLa)
  • Electron-Withdrawing Groups: The 3-CF₃ group in the target compound improves metabolic stability compared to electron-donating -OCH₃ .

  • Steric Effects: Ortho-substituted analogs (e.g., 2-CF₃) exhibit higher cytotoxicity but lower solubility.

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